2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile
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Overview
Description
2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile typically involves the reaction of 7-hydroxy-4-methylcoumarin with acetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces substituted acetonitrile derivatives.
Scientific Research Applications
2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid
- Ethyl [ (2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate
- 7-Methylcoumarin
Uniqueness
2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile is unique due to its specific structural features, such as the presence of a nitrile group and the chromen-7-yl moiety. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-[(2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-13(2)8-11(15)10-4-3-9(16-6-5-14)7-12(10)17-13/h3-4,7H,6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCPQJALUZGSRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)OCC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369522 |
Source
|
Record name | 2-[(2,2-DIMETHYL-4-OXO-3,4-DIHYDRO-2H-CHROMEN-7-YL)OXY]ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144537-17-7 |
Source
|
Record name | 2-[(2,2-DIMETHYL-4-OXO-3,4-DIHYDRO-2H-CHROMEN-7-YL)OXY]ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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